Product packaging for Benzyl chloroformate(Cat. No.:CAS No. 501-53-1)

Benzyl chloroformate

Cat. No.: B123252
CAS No.: 501-53-1
M. Wt: 170.59 g/mol
InChI Key: HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Description

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B123252 Benzyl chloroformate CAS No. 501-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl carbonochloridate
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InChI

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)Cl
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Molecular Formula

C8H7ClO2
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DSSTOX Substance ID

DTXSID9027158
Record name Benzyl chloroformate
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Molecular Weight

170.59 g/mol
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Physical Description

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG
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Flash Point

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c.
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Solubility

SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction
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Density

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20
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Vapor Density

Relative vapor density (air = 1): 1
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Vapor Pressure

7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009
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Impurities

May contain 3% or less benzyl chloride
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Color/Form

OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID

CAS No.

501-53-1
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Melting Point

0 °C
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Historical Context and Evolution of Benzyl Chloroformate in Organic Synthesis

Genesis of Benzyl (B1604629) Chloroformate in Chemical Methodology

The development of benzyl chloroformate as a key reagent is intrinsically linked to the pioneering work of Leonidas Zervas and his collaboration with Max Bergmann, which together revolutionized the field of peptide synthesis.

The compound was first synthesized by Greek chemist Leonidas Zervas in the early 1930s. wenxuecity.comwikipedia.org Zervas prepared this compound by treating benzyl alcohol with phosgene (B1210022). wikiwand.comwikipedia.org This innovative work was driven by the need for a reliable method to protect the amino group of amino acids during peptide bond formation. Zervas introduced the benzyloxycarbonyl (Cbz or Z) group, which is derived from this compound, as a protective group for amines. wenxuecity.comwikipedia.org The "Z" in the abbreviation is a tribute to Zervas himself. wenxuecity.comwikipedia.org

In 1932, Max Bergmann and Leonidas Zervas introduced the Bergmann-Zervas carboxybenzyl method, which became the first successful and controlled method for chemical peptide synthesis. wikipedia.orgdrugfuture.com This method utilized this compound to introduce the benzyloxycarbonyl (Cbz) protecting group onto the N-terminus of an amino acid. wenxuecity.comwikipedia.org The Cbz group effectively masks the nucleophilic and basic properties of the amine's nitrogen lone pair, preventing unwanted side reactions and racemization during peptide coupling. wenxuecity.comwikipedia.orgyoutube.com

The significance of this development cannot be overstated; it was hailed as a "revolution" that essentially launched the distinct field of synthetic peptide chemistry. wikiwand.comwikipedia.org For approximately two decades, from the 1930s until the early 1950s, the Bergmann-Zervas method was the predominant procedure for peptide synthesis used globally. wenxuecity.comwikipedia.org The Cbz group could be selectively removed under mild conditions via catalytic hydrogenation, regenerating the free amine for the next coupling step. wenxuecity.comwikipedia.org

Shifts in Dominant Methodologies and Sustained Relevance

While the Bergmann-Zervas method was a cornerstone of peptide synthesis for many years, the field continued to evolve, leading to a shift in the primary applications of this compound.

The dominance of the Bergmann-Zervas method in peptide synthesis waned in the early 1950s with the development of new techniques such as mixed anhydride (B1165640) and active ester methodologies. wikiwand.comwikipedia.org These newer methods offered advantages that led to their widespread adoption for polypeptide synthesis. Consequently, this compound was no longer the exclusive reagent of choice for this specific application. wikipedia.org

Despite the shift away from its primary role in peptide synthesis, this compound has maintained its relevance and is widely used in modern organic synthesis. wenxuecity.comwikipedia.org Its enduring utility lies in its effectiveness as a protecting group for amines in a broad range of applications beyond just peptides, including in total synthesis. wikiwand.comwikipedia.org The Cbz group remains a valuable tool for chemists to selectively protect amine functionalities while other parts of a complex molecule undergo chemical transformations. numberanalytics.com

Common procedures for amine protection using this compound include reacting it with the amine in the presence of a base, such as sodium carbonate in water at 0 °C or magnesium oxide in ethyl acetate (B1210297) at elevated temperatures. wikipedia.org The deprotection is typically achieved through hydrogenolysis using a palladium catalyst, or with strong acids like HBr, provided a scavenger for the resulting benzyl carbocation is used. wenxuecity.comwikipedia.org

Advanced Synthetic Methodologies and Mechanistic Investigations of Benzyl Chloroformate

Phosgene-Based Synthesis and Byproduct Minimization

The conventional laboratory and industrial preparation of benzyl (B1604629) chloroformate involves the use of phosgene (B1210022), a highly toxic gas. wikipedia.orgwikipedia.org This method, while effective, requires careful control to manage its hazards and minimize the formation of unwanted byproducts. wikipedia.org

The standard synthesis involves the direct reaction of benzyl alcohol with phosgene. ontosight.aiwikipedia.org In this process, phosgene is typically dissolved in a dry solvent like toluene (B28343), and benzyl alcohol is added to the solution. orgsyn.org The reaction proceeds to form benzyl chloroformate and hydrogen chloride (HCl) as a byproduct. wenxuecity.comwikipedia.org

A typical laboratory procedure involves cooling a solution of phosgene in toluene in an ice bath before adding benzyl alcohol. orgsyn.org The reaction mixture is then allowed to stand and warm to room temperature, after which excess phosgene, HCl, and solvent are removed under reduced pressure to yield the crude product. orgsyn.org Yields from this method can be high, with reports of up to 97% after distillation. sigmaaldrich.com

ReactantRoleMolar Ratio (Example)
Benzyl AlcoholStarting Material1 mole
PhosgeneCarbonylating Agent1.1 moles (in excess)
TolueneSolventN/A

A significant side reaction in the phosgene-based synthesis is the formation of dibenzyl carbonate ((PhCH₂O)₂C=O). wenxuecity.comwikipedia.org This byproduct arises when a second molecule of benzyl alcohol reacts with the newly formed this compound.

To suppress this secondary reaction, an excess of phosgene is used. wenxuecity.comwikipedia.org By ensuring a high concentration of phosgene relative to benzyl alcohol, the probability of the alcohol reacting with phosgene is much greater than its reaction with the product, thus minimizing the formation of the carbonate impurity. wikipedia.orgchemicalbook.in

Non-Phosgene Synthetic Approaches

In response to the significant hazards associated with using phosgene, novel synthetic methods that avoid its use have been developed. researchgate.netepa.gov These approaches utilize alternative, safer carbonyl sources and employ catalytic systems to achieve high yields of this compound. researchgate.netcapes.gov.br

A notable non-phosgene route involves the carbonylation of benzyl alcohol using either carbon monoxide (CO) or carbonyl sulfide (B99878) (COS) as the carbonyl source. researchgate.netepa.govresearchgate.net This method proceeds through the formation of an S-methyl O-benzyl carbonothioate (B8497899) intermediate. capes.gov.brprocurementresource.com The process involves reacting benzyl alcohol with carbon monoxide and sulfur, or with carbonyl sulfide directly. chemicalbook.inresearchgate.net

The carbonylation of benzyl alcohol with CO and sulfur (or COS) is facilitated by the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netepa.govresearchgate.net DBU, a non-nucleophilic strong base, is crucial for this transformation. tandfonline.com It acts as a catalyst and trapping agent in the carbonylation reaction. tandfonline.com In the presence of DBU, the carbonylation proceeds efficiently under mild conditions to form the S-methyl O-benzyl carbonothioate intermediate, which is then esterified with methyl iodide. epa.govresearchgate.netcapes.gov.br Without DBU, the formation of the desired intermediate is not observed. researchgate.net

The final step in this non-phosgene synthesis is the conversion of the S-methyl O-benzyl carbonothioate intermediate into this compound. researchgate.netresearchgate.net This is accomplished through a chlorination reaction using sulfuryl chloride (SO₂Cl₂). epa.govcapes.gov.brprocurementresource.com This step proceeds in excellent yields, successfully producing the final this compound product without the use of phosgene. researchgate.netepa.govresearchgate.net

Summary of Non-Phosgene Synthesis

Step Reactants Key Reagent Product
1. Carbonylation & Esterification Benzyl alcohol, Carbon monoxide, Sulfur, Methyl iodide DBU S-methyl O-benzyl carbonothioate
2. Chlorination S-methyl O-benzyl carbonothioate Sulfuryl chloride This compound

Mechanistic Studies of this compound Reactions

The reaction mechanisms of this compound are significantly influenced by the surrounding solvent conditions. Studies have revealed a duality in its reaction pathways, shifting between a bimolecular addition-elimination process and a unimolecular ionization mechanism depending on the solvent's properties.

Solvolytic Conditions and Reaction Pathways

The solvolysis of this compound demonstrates a fascinating interplay between two competing mechanistic pathways: a bimolecular addition-elimination (association-dissociation) and a unimolecular ionization route. The dominance of one pathway over the other is intricately linked to the nucleophilicity and ionizing power of the solvent. psu.edunih.gov

In most commonly studied solvents, particularly those with relatively high nucleophilicity and/or low ionizing power, this compound reacts via a bimolecular addition-elimination mechanism. nih.govnih.gov This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. This is then followed by the elimination of the chloride ion. This mechanism is consistent with that observed for other primary alkyl chloroformates. psu.edu

However, in solvents with low nucleophilicity and high ionizing power, such as those containing a high proportion of fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a shift to a unimolecular ionization mechanism is observed. nih.govmdpi.comresearchgate.net This pathway involves the initial slow ionization of the this compound to form a benzyl cation and a chloroformate anion, which is often accompanied by the loss of carbon dioxide. nih.govmdpi.com The highly reactive benzyl carbocation is then captured by the solvent. nih.gov This mechanistic shift highlights the ability of the benzyl group to stabilize the formation of a positive charge, facilitating the ionization process under favorable solvent conditions. spcmc.ac.in

The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the specific rate of reaction (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). The equation is expressed as:

log(k/k₀) = lNT + mYCl

where l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity, and m represents the sensitivity to changes in solvent ionizing power.

For the solvolysis of this compound, the application of this equation reveals distinct correlations for the two competing pathways. nih.gov

Addition-Elimination Pathway: In solvents where the addition-elimination mechanism dominates, the correlation shows a high sensitivity to solvent nucleophilicity (l value) and a moderate sensitivity to solvent ionizing power (m value). nih.gov For comparison, the solvolysis of phenyl chloroformate, which is believed to proceed entirely by an addition-elimination mechanism, exhibits l and m values of 1.68 and 0.57, respectively. rsc.org These values are considered typical for this pathway in chloroformate esters. rsc.org

Ionization Pathway: In solvents with high fluoroalcohol content where the ionization mechanism is prevalent, a new correlation is observed. This correlation is characterized by a much lower l value and a somewhat higher m value. nih.gov This indicates that the rate of the reaction is less dependent on the nucleophilicity of the solvent and more dependent on its ability to stabilize the formation of ions, which is consistent with a rate-determining ionization step. nih.gov

The following table summarizes the Grunwald-Winstein parameters for this compound in comparison to related compounds, illustrating the mechanistic differences.

CompoundPredominant Mechanisml Valuem ValueReference
This compoundAddition-EliminationHighModerate nih.gov
This compoundIonizationLowHigher nih.gov
p-Nitrothis compoundAddition-EliminationHighModerate nih.gov
Phenyl ChloroformateAddition-Elimination1.680.57 rsc.org

The products formed during the solvolysis of this compound are direct evidence of the operating reaction mechanism.

In the ionization pathway , which is prominent in fluoroalcohol-containing solvents, the reaction proceeds with the loss of carbon dioxide to form a benzyl carbocation. nih.govmdpi.com This carbocation is then captured by the nucleophilic components of the solvent system. This leads to the formation of:

Benzyl Chloride: Formed from the collapse of the ion pair. researchgate.neteuropa.eu

Benzyl Alcohol: Formed when water acts as the nucleophile. nih.goveuropa.eu

Benzyl Alkyl Ether: Formed when an alcohol in the solvent system acts as the nucleophile. nih.govresearchgate.net

The selectivity values (S) for the capture of the benzyl carbocation are close to unity, even in mixtures like TFE-ethanol. nih.gov This suggests that the components of the binary solvent capture a highly reactive carbocation intermediate. nih.gov

Under conditions favoring the addition-elimination pathway , the primary product is the corresponding carbonate ester, formed by the substitution of the chloride with a solvent molecule (e.g., an alcohol or water). However, in the case of this compound, the ionization pathway and subsequent product formation become significant in less nucleophilic and more ionizing media. nih.gov

Gas-Phase Dissociation of Protonated Chloroformates

The study of gas-phase reactions of protonated molecules provides fundamental insights into their intrinsic reactivity, free from solvent effects.

Tandem mass spectrometry (MS/MS) is a key technique used to investigate the unimolecular dissociation of protonated chloroformates in the gas phase. researchgate.netnih.gov In these experiments, protonated molecules are mass-selected and then subjected to collision-induced dissociation (CID) to induce fragmentation. acs.org The resulting fragment ions provide structural information and reveal the preferred dissociation pathways. researchgate.net

Studies on various protonated alkyl and aryl chloroformates have shown that their fragmentation patterns are highly dependent on the nature of the organic group. researchgate.netnih.gov For instance, protonated methyl and phenyl chloroformate primarily lose HCl. researchgate.netnih.gov In contrast, protonated ethyl chloroformate loses ethene to form protonated chloroformic acid. researchgate.netnih.gov These studies often employ computational methods, such as density functional theory (DFT), to explore the minimum energy reaction pathways and rationalize the experimental observations. researchgate.netnih.govnih.gov A common initial step in the gas-phase dissociation of protonated chloroformates is a 1,3-proton transfer from the carbonyl oxygen to the ester oxygen. researchgate.netnih.gov While specific tandem mass spectrometry data for protonated this compound is not detailed in the provided search results, the general methodologies and findings for other chloroformates provide a framework for understanding its likely gas-phase dissociation behavior.

Analysis of HCl Loss and Carbonyl Fragment Formation

The decomposition of this compound can proceed through several pathways, leading to the loss of hydrogen chloride (HCl) and the formation of carbonyl-containing fragments, primarily carbon dioxide (CO₂). These fragmentation processes are influenced by conditions such as temperature, the presence of water (hydrolysis), and catalysis.

Thermal Decomposition and Carbonyl Fragment (CO₂) Formation

Detailed research into the gas-phase thermal decomposition of this compound reveals a unimolecular, first-order elimination reaction. researchgate.net Kinetic studies performed between 475–523 K and 31–103 Torr indicate that the process is homogeneous and follows a first-order rate law. researchgate.net The primary products of this decomposition are benzyl chloride and carbon dioxide. gla.ac.ukeuropa.eu

The mechanism for this decomposition is proposed to proceed through a concerted, four-membered cyclic transition state. researchgate.net In this transition state, the chlorine atom interacts with the benzylic carbon, while the C-O bond cleaves simultaneously with the formation of the C-Cl bond and the release of a stable CO₂ molecule. This concerted nature means that the bond-breaking and bond-forming events occur in a single step, without the formation of a discrete intermediate.

The kinetic and thermodynamic parameters derived from these gas-phase studies support this proposed mechanism. researchgate.net Vigorous decomposition with the evolution of CO₂ and the formation of benzyl chloride has been noted to occur at temperatures around the flash point. noaa.gov

Hydrolytic HCl Loss

In the presence of water, even atmospheric moisture, this compound undergoes hydrolysis. noaa.govsemanticscholar.org This reaction leads to the formation of benzyl alcohol, carbon dioxide, and hydrochloric acid (HCl). gla.ac.ukeuropa.eunoaa.gov The process begins with the nucleophilic attack of water on the carbonyl carbon of the chloroformate. This is followed by the elimination of the chloride ion and subsequent decarboxylation of the resulting benzyl carbonic acid intermediate to yield benzyl alcohol and CO₂. The eliminated chloride ion combines with a proton to form HCl.

Catalytic Decomposition

Incidents involving the iron-catalyzed decomposition of chloroformates have been reported. noaa.govsemanticscholar.org While the specific mechanism for this compound is not detailed in the provided literature, these incidents suggest that impurities, such as iron from steel storage containers, can catalyze its decomposition. noaa.govsemanticscholar.org

Solvolysis and Competing Pathways

Studies on the solvolysis of this compound in various solvents have shown a competition between two main pathways: an addition-elimination mechanism and a solvolysis-decomposition (ionization) mechanism. mdpi.com The latter pathway involves the loss of carbon dioxide to form a benzyl cation intermediate. This cation can then be trapped by solvent molecules. The dominance of one pathway over the other is highly dependent on the solvent's nucleophilicity and ionizing power. mdpi.com In solvents that favor ionization, the formation of the benzyl cation is a key step, which is a distinct fragmentation pattern involving the loss of the carbonyl fragment as CO₂.

Photochemical Fragmentation

While specific studies on the photochemical decomposition of this compound are not extensively detailed, research on related compounds such as benzyl chloride provides insight into potential fragmentation pathways. The photolysis of benzyl chloride is known to produce benzyl radicals and chlorine atoms. researchgate.net By analogy, UV irradiation of this compound could potentially lead to homolytic cleavage of the C-Cl or O-benzyl bonds, initiating radical-based decomposition pathways. Studies on benzoyl chloride photolysis also show the formation of intermediates that subsequently decompose to form new products. researchpromo.com

Fragmentation Data Summary

The following table summarizes the key fragmentation pathways and the resulting products from the decomposition of this compound under different conditions.

ConditionPrimary Fragmentation PathwayKey Fragments and ProductsCitation
Thermal (Gas-Phase)Unimolecular elimination via a four-membered cyclic transition state.Benzyl chloride, Carbon dioxide researchgate.net
HydrolysisNucleophilic attack by water followed by elimination and decarboxylation.Benzyl alcohol, Carbon dioxide, Hydrochloric acid gla.ac.ukeuropa.eunoaa.govsemanticscholar.org
Solvolysis (in ionizing solvents)Ionization with loss of CO₂.Benzyl cation, Carbon dioxide, Solvent-captured products mdpi.com
Catalysis (Iron)Catalyzed decomposition (mechanism not fully detailed).Not specified, but leads to decomposition. noaa.govsemanticscholar.org

Benzyl Chloroformate As a Protecting Group in Complex Molecular Synthesis

Benzyloxycarbonyl (Cbz/Z) Protecting Group Chemistry

The chemistry of the benzyloxycarbonyl group is defined by its robust nature under a variety of reaction conditions and the specific methods available for its removal. total-synthesis.com The Cbz group is stable in basic and mildly acidic environments, making it orthogonal to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). masterorganicchemistry.comtotal-synthesis.com This orthogonality is a cornerstone of modern synthetic strategy, allowing for selective deprotection sequences in the synthesis of intricate molecules. masterorganicchemistry.com

The most common method for installing the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl). fiveable.me The reaction is an acylation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate. total-synthesis.com This process liberates hydrogen chloride, necessitating the presence of a base to neutralize the acid formed. youtube.comtotal-synthesis.com

Base-assisted acylation is the standard protocol for the N-protection of amines using benzyl chloroformate. The choice of base and solvent can be adapted to the specific substrate and desired reaction conditions. Common procedures include Schotten-Baumann conditions, which involve an aqueous base, or the use of organic bases in non-aqueous solvents. total-synthesis.com

Sodium Carbonate: A frequent choice involves reacting the amine with this compound in the presence of sodium carbonate in an aqueous medium, often at a reduced temperature (e.g., 0 °C). wikipedia.org

Magnesium Oxide: This base can be used in an organic solvent like ethyl acetate (B1210297), with the reaction often conducted at elevated temperatures, from 70 °C to reflux. wikipedia.org

Diisopropylethylamine (DIPEA): In conjunction with solvents like acetonitrile (B52724), this hindered organic base is effective for Cbz protection. The addition of a Lewis acid, such as scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), can sometimes facilitate the reaction. wikipedia.org

A simple and environmentally benign method has also been developed for the Cbz protection of a wide variety of amines by treatment with Cbz-Cl in water at room temperature, which offers high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.com

Table 1: Common Conditions for Cbz Protection of Amines
BaseSolventTypical TemperatureReference
Sodium Carbonate (Na₂CO₃)Water0 °C wikipedia.org
Magnesium Oxide (MgO)Ethyl Acetate70 °C to Reflux wikipedia.org
Diisopropylethylamine (DIPEA)AcetonitrileAmbient wikipedia.org
None (autocatalytic or water-assisted)WaterRoom Temperature ijacskros.com

An efficient and innovative method for the synthesis of Cbz-protected homoallylic amines involves a catalytic four-component reaction. organic-chemistry.orgmissouri.edu This procedure utilizes an inexpensive and environmentally friendly iron(II) sulfate (B86663) heptahydrate catalyst. organic-chemistry.orgmissouri.edu In this one-pot reaction, a carbonyl compound, this compound, 1,1,1,3,3,3-hexamethyldisilazane (HMDS), and allyltrimethylsilane (B147118) are combined to directly yield the desired N-Cbz-protected homoallylic amine. organic-chemistry.orgmissouri.edu This approach is notable for its atom economy and for assembling complex products from simple starting materials in a single step. missouri.edu

The removal of the Cbz group, or deprotection, is a critical step that liberates the free amine. The choice of deprotection method depends on the other functional groups present in the molecule. The two primary strategies are catalytic hydrogenolysis and acidic cleavage. total-synthesis.com

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis. wenxuecity.commasterorganicchemistry.com This reaction is typically carried out using a palladium-based catalyst, most often palladium on an activated carbon support (Pd/C). wenxuecity.comtotal-synthesis.com

The process involves the cleavage of the benzylic C-O bond by hydrogen gas (H₂). total-synthesis.com The reaction proceeds under neutral conditions and produces the deprotected amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com Alternatively, transfer hydrogenation can be employed, where a hydrogen donor molecule, such as triethylsilane, replaces the use of gaseous H₂. organic-chemistry.orgmissouri.edu

The general reaction is: R-NH-Cbz + H₂ (with Pd/C) → R-NH₂ + Toluene + CO₂

Researchers have found that the choice of catalyst and reaction conditions can be fine-tuned to achieve high selectivity. nacatsoc.org For instance, the combination of a Pd/C catalyst with niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-Cbz groups, often leading to shorter reaction times compared to using Pd/C alone. researchgate.netacs.org The chemoselectivity of palladium catalysts allows for the deprotection of the Cbz group in the presence of various other reducible functionalities, although some functional groups like alkenes may also be reduced depending on the specific catalyst and conditions. lzchemical.comjst.go.jp

Table 2: Palladium-Catalyzed Cbz Deprotection Methods
Catalyst SystemHydrogen SourceKey FeaturesReference
Palladium on Carbon (Pd/C)H₂ (gas)Standard, mild, neutral conditions. wenxuecity.comtotal-synthesis.com
Palladium on Carbon (Pd/C)Triethylsilane (Et₃SiH)Transfer hydrogenation; avoids handling H₂ gas. organic-chemistry.orgmissouri.edu
Pd/C + Niobic Acid-on-Carbon (Nb₂O₅/C)H₂ (gas)Facilitated deprotection, shorter reaction times. acs.org

While the Cbz group is stable to many acidic conditions, it can be cleaved by strong acids. total-synthesis.com Reagents such as hydrogen bromide (HBr) in acetic acid or strong Lewis acids are effective for this transformation. wenxuecity.combachem.com This method is particularly useful when catalytic hydrogenolysis is incompatible with other functional groups in the molecule, such as double or triple bonds that would otherwise be reduced. researchgate.net

The mechanism of acidic deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the departure of the benzyl group as a stable benzyl carbocation. total-synthesis.com This carbocation is highly electrophilic and can react with nucleophiles present in the reaction mixture. To prevent unwanted side reactions, a "carbocation trap" or scavenger, such as a thiol or anisole, is often added to the reaction. masterorganicchemistry.com

A recent development in this area is the use of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for the selective deprotection of N-Cbz groups. nih.govacs.org This method demonstrates good functional group tolerance, is cost-effective, and can be performed at room temperature, offering a valuable alternative to both hydrogenolysis and traditional strong acid methods. nih.govacs.org The protocol has shown successful deprotection even in the presence of other reducible groups and has been applied to the synthesis of complex peptides. acs.org

Deprotection Strategies

Nucleophilic Deprotection (e.g., 2-Mercaptoethanol (B42355) with Potassium Phosphate)

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis. While classical deprotection methods like catalytic hydrogenolysis or treatment with strong acids are common, they are not always suitable for complex molecules with sensitive functional groups. wikipedia.orgorganic-chemistry.org A milder, nucleophilic deprotection protocol offers a valuable alternative. organic-chemistry.org

This method involves treating the Cbz-protected amine with 2-mercaptoethanol in the presence of a base, such as potassium phosphate, in a solvent like N,N-dimethylacetamide (DMAc). wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds efficiently at elevated temperatures, typically around 75 °C. organic-chemistry.orgnih.gov This protocol is particularly advantageous for substrates that are sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection conditions. organic-chemistry.org

The process was optimized using model substrates like benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, demonstrating efficient deprotection with minimal byproducts. organic-chemistry.org The utility of this method extends to various secondary amines and other carbamates, such as Alloc and methyl carbamates, highlighting its good functional group tolerance. organic-chemistry.orgnih.gov Computational studies support a proposed SN2 mechanism for this deprotection. organic-chemistry.org

Table 1: Conditions for Nucleophilic Deprotection of Cbz Group

Reagent Base Solvent Temperature Reference

Applications in Peptide and Amino Acid Chemistry

This compound has played a pivotal role in the evolution of peptide and amino acid chemistry, from its historical origins to its continued use in modern synthetic strategies. wikipedia.orgbiosynth.comresearchgate.netnih.gov

Historical Significance in Controlled Peptide Synthesis

This compound was first prepared by Leonidas Zervas in the early 1930s. wikipedia.org Its application for introducing the benzyloxycarbonyl (Cbz) protecting group became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. wikipedia.org This development was revolutionary, marking the first successful method for controlled chemical peptide synthesis. wikipedia.org

Before this method, the synthesis of peptides was a significant challenge. The Bergmann-Zervas approach allowed for the stepwise addition of amino acids to a growing peptide chain by protecting the N-terminus, thereby preventing unwanted side reactions and polymerization. wikipedia.org For two decades, it was the dominant procedure in the field until the development of mixed anhydride (B1165640) and active ester methodologies in the 1950s. wikipedia.org This breakthrough essentially launched the distinct field of synthetic peptide chemistry. wikipedia.org The first synthesis of a peptide, oxytocin, by du Vigneaud utilized these classical strategies. nih.gov

Modern Applications in Amino Acid Derivatization

While its use in stepwise peptide synthesis has been largely superseded by other methods, this compound and related chloroformates remain highly relevant for the derivatization of amino acids. wikipedia.orgresearchgate.netnih.gov This process is crucial for various analytical applications, including enhancing detection in chromatography. researchgate.netnih.gov

Chloroformate derivatization, such as with ethyl chloroformate (ECF) or this compound analogues, modifies the amino and carboxylic acid groups of amino acids. nih.gov This increases their hydrophobicity and molecular mass, making them more suitable for analysis by techniques like nano-electrospray ionization ultrahigh-resolution Fourier transform mass spectrometry (nano-ESI UHR-FTMS). nih.gov For instance, derivatization with 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl) allows for the rapid and effective analysis of free amino acids in complex samples with high sensitivity via HPLC with fluorescence detection. researchgate.net This derivatization stabilizes labile amino acids and helps to eliminate signal suppression from salts in biological extracts. nih.gov

Minimizing Dipeptide Formation During Acylation

A common side reaction during the N-protection of an amino acid with a chloroformate, including this compound, is the formation of a protected dipeptide. researchgate.netub.edu This occurs when the initially formed N-protected amino acid (as a mixed anhydride) reacts with another molecule of the deprotected amino acid before the reaction is complete. ub.edu

Research has shown that the choice of base can significantly influence the outcome of the acylation reaction. researchgate.net When using traditional aqueous alkali conditions (e.g., sodium hydroxide) with benzoyl chloride or alkyl chloroformates, the formation of benzoyldipeptides can be observed. researchgate.net However, substituting the aqueous base with an organic base, specifically diisopropylethylamine (DIPEA), effectively eliminates the side reaction responsible for dipeptide formation. researchgate.net This method is advantageous for preparing ethoxycarbonylamino acids but has been noted as unsatisfactory for the benzyloxycarbonylation of amino acids under the studied conditions. researchgate.net The formation of dipeptides is a known issue, as seen in the preparation of Fmoc-amino acids from Fmoc-Cl, where contamination with Fmoc-dipeptides can range from 1-20%. ub.edu

Orthogonal Protection Strategies in Peptide Synthesis

In multi-step peptide synthesis, an orthogonal protection strategy is ideal. biosynth.compeptide.com This means that the protecting groups for the N-terminus, C-terminus, and amino acid side chains can be removed under distinct conditions without affecting the others. biosynth.comnih.gov

The two main strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu methods. biosynth.comnih.gov The Fmoc/tBu strategy is truly orthogonal because the base-labile Fmoc group (for Nα-protection) and the acid-labile tBu group (for side-chain protection) are removed by completely different types of reagents. biosynth.comresearchgate.net

In contrast, the Boc/Bzl strategy is considered "quasi-orthogonal". biosynth.com In this scheme, the tert-butoxycarbonyl (Boc) group protects the α-amino group, while benzyl (Bzl)-based groups, introduced via this compound, protect the side chains. peptide.com Both groups are removed by acid, but their lability differs significantly. The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), whereas the Bzl group requires a much stronger acid, such as hydrofluoric acid (HF), for removal. peptide.comextremepeptides.com This difference in reactivity allows for the selective deprotection of the N-terminus without cleaving the side-chain protecting groups, enabling the stepwise elongation of the peptide chain. peptide.com

Table 2: Comparison of Major SPPS Protection Strategies

Strategy Nα-Protection Side-Chain Protection Nα-Deprotection Reagent Side-Chain Deprotection Reagent Orthogonality
Boc/Bzl Boc Benzyl (Bzl) Moderate Acid (TFA) Strong Acid (HF) Quasi-orthogonal

| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (TFA) | Orthogonal |

Use in Synthesis of Phosphatase-Stable Phosphothreonine Mimetics

This compound is a key reagent in the synthesis of complex, non-canonical amino acid analogues, such as phosphatase-stable phosphothreonine mimetics. These mimetics are important tools for studying cellular signaling pathways. In one reported synthesis, an orthogonally protected (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) was created. nih.gov

During a multi-step synthesis, an intermediate alcohol was subjected to hydrogenation to remove a different protecting group and reduce a double bond. nih.gov Following the removal of the catalyst, the resulting amino compound was dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water and cooled to 0 °C. This compound was then added along with sodium bicarbonate (NaHCO₃) to protect the newly freed amine, forming the Cbz-protected intermediate in the pathway toward the final phosphothreonine mimetic. nih.gov This step exemplifies the continued utility of this compound in protecting amines during the synthesis of intricate and functionally sensitive molecules. nih.gov

Role in Synthesis of Diverse Organic Compounds

This compound (Cbz-Cl) serves as a crucial reagent in organic synthesis, primarily for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines. chemicalbook.comwikipedia.org This function is fundamental in multi-step syntheses, preventing the nucleophilic and basic nature of amines from interfering with reactions at other sites of a molecule. wikipedia.org Its utility extends beyond simple protection, enabling the construction of a wide array of complex organic structures. chemicalbook.comchemicalbook.com

The most prominent application of this compound is in the formation of carbamates by reacting it with primary or secondary amines. This reaction, often called Cbz-protection, is a cornerstone of peptide synthesis and the synthesis of other complex molecules containing amine functionalities. wikipedia.orgchemicalbook.com The reaction typically proceeds by treating the amine with this compound in the presence of a base at controlled temperatures. wikipedia.org Common bases and conditions include sodium carbonate in water at 0 °C or sodium hydroxide (B78521) in a biphasic system. wikipedia.orgorgsyn.org

For instance, the synthesis of Carbobenzoxyglycine involves reacting glycine (B1666218) with this compound and sodium hydroxide. orgsyn.org Similarly, benzyl N-(2-aminoethyl)carbamate can be synthesized from ethylenediamine (B42938) and this compound, with sodium hydroxide used to maintain the pH between 3.0 and 4.5. prepchem.com The reaction of this compound with ammonia (B1221849) produces the parent benzyl carbamate (B1207046), a white solid used as a protected form of ammonia in the synthesis of primary amines. chemicalbook.comwikipedia.org This reaction can be carried out by adding this compound to cold, concentrated ammonium (B1175870) hydroxide, yielding practically pure benzyl carbamate. orgsyn.org

This compound is utilized as a chemical intermediate in the synthesis of certain heterocyclic compounds. chemicalbook.comchemicalbook.com Specifically, it is involved in the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocyclic aromatic compounds. chemicalbook.comchemicalbook.com This application showcases the versatility of this compound beyond its primary role as a protecting agent for amines. chemicalbook.com

The role of this compound extends into materials science through its application in polymer chemistry. The protection of functional groups is a critical strategy in the synthesis of complex polymers, where reactive side chains on monomers must be masked to allow for controlled polymerization. This compound provides the Cbz group to protect amine functionalities on monomers. Following polymerization, the Cbz group can be removed, unmasking the amine for further functionalization or to impart specific properties to the final polymer. This methodology is valuable in creating sulfur-containing polymers, which are noted for unique properties such as high transparency, high refractive index, and excellent chemical resistance, classifying them as advanced materials. researchgate.net

In a departure from its traditional use as a protecting agent, this compound has been investigated as a substrate in transition metal-catalyzed reactions. Research, which was later retracted, described a Nickel-catalyzed cross-electrophile coupling of this compound derivatives with aryl iodides. rsc.orgrsc.org This reaction aimed to generate a variety of diaryl methane (B114726) products. rsc.orgrsc.org The proposed methodology was based on the idea that the C–O bond of the this compound could undergo radical fragmentation, initiated by the nickel catalyst. rsc.orgrsc.org The resulting benzyl radical could then couple with an aryl-nickel intermediate to form the desired C(sp³)–C(sp²) bond. rsc.org The reaction conditions were reported to be mild and tolerate a range of functional groups. rsc.org

Note: The data in the table above is based on a retracted scientific publication. rsc.orgrsc.org

This compound is instrumental in the multi-step synthesis of highly specialized polymers designed for specific applications. An example is its use in the synthesis of a photoresponsive polymer, Azo-(U-PEO)2. rsc.org In this process, a precursor molecule is reacted with this compound in the presence of potassium carbonate. rsc.org The introduction of the Cbz group is a critical intermediate step that facilitates the subsequent construction of the complex polymer architecture. rsc.org This demonstrates how this compound enables the creation of specialty polymers with tailored functionalities. Furthermore, its role in synthesizing sulfur-containing polymers with properties like heavy-metal recognition contributes to the development of specialty resins for purification or sensing applications. researchgate.net

Mentioned Compounds

Analytical Methodologies for Benzyl Chloroformate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of benzyl (B1604629) chloroformate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and purity assessment of benzyl chloroformate. sci-hub.se The chemical environment of the methylene (B1212753) protons in this compound is quite distinct, allowing for its differentiation from common impurities and degradation products like benzyl alcohol and benzyl chloride. sci-hub.se In a carbon tetrachloride solution, the singlet for the methylene protons of this compound appears at approximately δ = 5.2 ppm, whereas the signals for benzyl chloride and benzyl alcohol are found near 4.5 and 4.6 ppm, respectively. sci-hub.se

A study evaluating the purity of a commercial this compound sample using NMR identified benzyl chloride as an impurity and determined the sample's purity to be 91.6% with a standard deviation of 1.4% over ten replicate assays. sci-hub.se

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and a Derivative

This table is interactive. Click on the headers to sort the data.

Compound Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J) Assignment Reference
This compound ¹H CCl₄ ~5.2 singlet -CH₂- sci-hub.se
4-tert-butyl this compound ¹H CDCl₃ 7.38-7.37 m 2H (aromatic) rsc.org
4-tert-butyl this compound ¹H CDCl₃ 7.32-7.30 m 2H (aromatic) rsc.org
4-tert-butyl this compound ¹H CDCl₃ 4.56 s 2H (-CH₂-) rsc.org
4-tert-butyl this compound ¹H CDCl₃ 1.31 s 9H (-C(CH₃)₃) rsc.org
4-tert-butyl this compound ¹³C CDCl₃ 151.63 - Aromatic C rsc.org
4-tert-butyl this compound ¹³C CDCl₃ 134.58 - Aromatic C rsc.org
4-tert-butyl this compound ¹³C CDCl₃ 128.40 - Aromatic C rsc.org
4-tert-butyl this compound ¹³C CDCl₃ 125.75 - Aromatic C rsc.org
4-tert-butyl this compound ¹³C CDCl₃ 46.18 - -CH₂- rsc.org
4-tert-butyl this compound ¹³C CDCl₃ 34.67 - -C(CH₃)₃ rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds, confirming the compound's structure. avantorsciences.comnist.gov Key spectral data is available from sources like the NIST Mass Spectrometry Data Center. nist.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

This table is interactive. Click on the headers to sort the data.

Wavenumber (cm⁻¹) Bond Description Source
1775 C=O Carbonyl stretch nih.gov (Implied)
1175 C-O Ester C-O stretch nih.gov (Implied)
780 C-Cl Carbon-chlorine stretch nih.gov (Implied)
3030 C-H Aromatic C-H stretch nih.gov (Implied)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and structure of this compound. nist.gov In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation, producing a characteristic pattern. nist.gov

Table 3: Key Mass Spectrometry Peaks for this compound

This table is interactive. Click on the headers to sort the data.

m/z Description Source
91 Top Peak (Tropylium ion, [C₇H₇]⁺) nih.gov
65 2nd Highest Peak (Fragment of Tropylium ion) nih.gov
39 3rd Highest Peak nih.gov

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing complex mixtures containing its derivatives. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been developed. A reverse-phase (RP) HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and an acid (phosphoric or formic) has been described for the analysis of this compound. sielc.com

Direct analysis of this compound by gas chromatography can be challenging due to its thermal instability, as it tends to decompose into benzyl chloride at the high temperatures used in the injector and column. sci-hub.se To overcome this, methods have been developed that involve converting this compound into a more stable derivative, such as its diethyl amide, before separation by GC. sci-hub.seacs.org However, GC-MS is a primary method for determining this compound, with reported limits of quantification around 0.25 μ g/media to 5 µ g/media , depending on the sampling method. analytice.comanalytice.com

A significant application of this compound in analytical chemistry is its use as a precolumn derivatization reagent for the analysis of volatile and polar compounds, such as short-chain fatty acids (SCFAs), by GC-MS. researchgate.netrsc.orgrsc.org SCFAs are difficult to analyze directly due to their high volatility. researchgate.netshimadzu.com Derivatization with this compound converts them into less volatile and more structurally stable benzyl ester derivatives, which greatly improves the accuracy and sensitivity of the quantification method. rsc.org

This derivatization method has been successfully applied to quantify SCFAs in biological samples like mouse feces. researchgate.netrsc.orgrsc.org The process involves a chemical reaction where the carboxylic acid group of the SCFA attacks the this compound, and with the help of benzyl alcohol, forms the corresponding benzyl ester. rsc.org To facilitate this reaction between the aqueous sample and the insoluble reagents, an emulsifier like DMSO is used to homogenize the system. rsc.org

A developed GC-MS method using this derivatization strategy demonstrated excellent validation results, proving its sensitivity and reliability. researchgate.netrsc.orgnih.gov

Table 4: Validation Data for GC-MS Analysis of SCFAs after Derivatization with this compound

This table is interactive. Click on the headers to sort the data.

Parameter Result Source
Linearity (R²) 0.9947 to 0.9998 researchgate.netrsc.orgnih.gov
Intra-day and Inter-day Precision (RSD%) 0.56% to 13.07% researchgate.netrsc.orgnih.gov
Lower Limits of Detection (LOD) 0.1 to 5 pg researchgate.netrsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and related compounds. helixchrom.com It offers robust separation and quantification capabilities.

Reverse-phase HPLC (RP-HPLC) is a common approach for analyzing this compound. sielc.com These methods typically utilize a C18 stationary phase, which provides hydrophobic interactions suitable for separating moderately polar to non-polar compounds. helixchrom.comsielc.comjocpr.com For instance, a simple RP-HPLC method can effectively separate this compound using a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

To enhance sensitivity and specificity, especially for detecting trace levels of benzyl halides which can be potential genotoxic impurities, derivatization techniques are often employed. rsc.orgresearchgate.net One such method involves using a derivatizing agent like 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP). rsc.orgresearchgate.net This reagent reacts with benzyl halides to form derivatives that absorb light at a higher wavelength (e.g., 392 nm), which helps to minimize matrix interference from drug substances and other impurities. rsc.orgresearchgate.net To improve the derivatization efficiency of less reactive benzyl chlorides, they can first be converted to more reactive benzyl iodides using potassium iodide. rsc.orgrsc.org

The table below summarizes typical HPLC conditions used for the analysis of this compound and its related compounds.

Table 1: Example HPLC Method Parameters

Parameter Description Source
Column Newcrom R1 sielc.com
Waters X Bridge C18 (250x4.6mm, 3.5µm) jocpr.comjocpr.com
Mobile Phase Acetonitrile, Water, and Phosphoric Acid sielc.com
10mM Ammonium (B1175870) acetate (B1210297) (pH 5.5) jocpr.comjocpr.com
Flow Rate 0.8 mL/min jocpr.comjocpr.com
Detection UV at 220 nm jocpr.comjocpr.com
UV at 392 nm (after derivatization) rsc.orgresearchgate.net

| Column Temp. | 25°C | jocpr.comjocpr.com |

Headspace GC-MS for Screening and Impurity Analysis

Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is a powerful technique for the screening and analysis of volatile and semi-volatile impurities, such as residual benzyl chloride, in various matrices. nih.govacs.org This method is particularly advantageous as it often requires minimal sample preparation, reduces matrix interference, and can be solvent-free. fao.orgmdpi.comresearchgate.net

In this technique, the sample is placed in a sealed vial and heated at a specific temperature for a set time. fao.orgmdpi.com This allows volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS system for separation and detection. fao.orgmdpi.com The mass spectrometer provides high sensitivity and selectivity, allowing for the identification and quantification of specific analytes even at trace levels. nih.gov

Optimization of headspace parameters, such as incubation temperature and time, is crucial for method performance. fao.orgmdpi.com For instance, a solvent-free HS-GC-MS method developed for screening benzyl chloride in pharmaceutical products utilized optimized headspace conditions to achieve high sensitivity and accuracy. fao.orgmdpi.comresearchgate.net The use of a mass selective detector in selective ion monitoring (SIM) mode further enhances sensitivity by focusing on specific fragmented ions of the target analyte, which helps to eliminate background noise. nih.gov

Quantitative Determination Methods

Quantitative analysis of this compound is essential for process control and quality assurance. Both chromatographic and classical methods are utilized for its determination.

GC-MS is a frequently used technique for the quantification of this compound and its derivatives. analytice.comanalytice.com In-house methods often specify the use of GC-MS for determining this compound, with limits of quantification reported in the range of approximately 0.25 to 5 µg per sample medium, depending on the specific procedure and sampling device used. analytice.comanalytice.com this compound is also used as a derivatizing reagent itself for the quantification of other molecules, such as short-chain fatty acids, by GC-MS. researchgate.net

Amide Formation for Gravimetric or Chromatographic Quantification

A classic and reliable method for the quantitative determination of this compound involves its conversion to a stable amide derivative. acs.orgacs.org This derivatization strategy overcomes the inherent instability and reactivity of the acid chloride. acs.org

In this procedure, the this compound sample is dissolved in a suitable solvent, such as chloroform, and reacted with an amine, like di-n-butylamine. acs.org The resulting amide, N,N-di-n-butylbenzylamine, is stable and can be readily quantified using gas chromatography. acs.org This indirect method provides a precise and accurate means of analysis. The principle can be extended to other acid chlorides as well. acs.orgacs.org The precision of this method incorporates potential errors from sample preparation, weighing, and the chromatographic procedure itself. acs.org

Method Validation Parameters (Linearity, Precision, Limits of Detection, Recovery)

Validation of analytical methods is a critical requirement to ensure that the method is suitable for its intended purpose. researchgate.net According to International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, precision, limits of detection (LOD) and quantification (LOQ), and recovery (accuracy). researchgate.netresearchgate.net

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. jocpr.comnih.gov For an HPLC method determining benzyl chloride, linearity was established in the range of 0.1 µg/mL to 0.75 µg/mL, with a correlation coefficient (r²) greater than 0.999. jocpr.comjocpr.com Similarly, a headspace GC-MS method for benzyl chloride showed excellent linearity over a concentration range of 0.05–5 μg/g with a correlation coefficient exceeding 0.9998. fao.orgresearchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For an HPLC method, system and method precision were reported with RSDs of 0.50% and 0.16%, respectively. jocpr.comjocpr.com A headspace GC-MS method demonstrated precision with a coefficient of variation (%CV) consistently below 5%. fao.orgresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov For an HPLC method analyzing trace benzyl chloride, the LOD and LOQ were found to be 3 ppm and 10 ppm, respectively. jocpr.comjocpr.com For a sensitive GC-MS method using this compound as a derivatizing agent, the LOD for target analytes was as low as 0.1 to 5 pg. researchgate.net

Recovery (Accuracy): Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For an HPLC method, accuracy was reported to be between 97.5% and 99.7%. jocpr.comjocpr.com In another study, recovery ranged from 80.87% to 119.03%. researchgate.net

The table below provides a summary of validation parameters from a study on a related compound, illustrating typical performance characteristics.

Table 2: Example Method Validation Data for Benzyl Chloride Analysis

Parameter Result Source
Linearity Range 0.1 µg/ml to 0.75 µg/ml jocpr.comjocpr.com
Correlation Coefficient (r²) > 0.999 jocpr.comjocpr.com
LOD 3 ppm jocpr.comjocpr.com
LOQ 10 ppm jocpr.comjocpr.com
Precision (RSD) < 0.6% jocpr.comjocpr.com

| Accuracy (Recovery) | 97.5% to 99.7% | jocpr.comjocpr.com |


Compound Index

Research on Environmental and Safety Considerations in Laboratory and Industrial Settings

Hazard Assessment and Risk Mitigation in Research

Benzyl (B1604629) chloroformate is a stable compound under recommended storage conditions but is highly reactive with certain substances. chemicalbook.com It is sensitive to moisture and decomposes in moist air, giving off hydrogen chloride fumes. chemicalbook.comnoaa.gov The compound reacts slowly with water to form benzyl alcohol, hydrochloric acid (HCl), and carbon dioxide (CO2). chemicalbook.comnoaa.gov While the reaction with cold water is not particularly vigorous, it can produce heat, toxic, and corrosive fumes when reacting with water or steam. noaa.govechemi.com

The reactivity of benzyl chloroformate extends to a range of other materials. It is incompatible with strong oxidizing agents, strong acids (such as hydrochloric, sulfuric, and nitric acids), and both organic and inorganic bases. chemicalbook.comnj.gov In a humid atmosphere, it can attack and corrode many metals. noaa.govnoaa.gov Incidents have been reported where the iron-catalyzed decomposition of this compound led to explosions, with the iron likely originating from the corrosion of steel storage tanks. chemicalbook.comnoaa.gov Furthermore, it may react vigorously or explosively when mixed with ethers like diisopropyl ether, especially in the presence of trace metal salts. chemicalbook.comnoaa.gov

Incompatible MaterialReaction Details
Water / MoistureDecomposes to form benzyl alcohol, hydrochloric acid (HCl), and carbon dioxide (CO2); gives off HCl fumes in moist air. chemicalbook.comnoaa.govnj.gov
Strong Oxidizing AgentsIncompatible; can lead to vigorous reactions. chemicalbook.comcoleparmer.com
Bases (Organic & Inorganic)Reacts with bases. chemicalbook.comnoaa.gov
Strong AcidsIncompatible with strong acids like hydrochloric, sulfuric, and nitric acid. nj.govcoleparmer.com
MetalsAttacks many metals, especially in a humid atmosphere. noaa.govnoaa.gov
Iron SaltsCan catalyze explosive decomposition. noaa.govcoleparmer.com
Ethers (e.g., Diisopropyl ether)May react vigorously or explosively, especially with trace metal salts. chemicalbook.comnoaa.gov

When subjected to heat, this compound can undergo hazardous decomposition. sigmaaldrich.com Vigorous decomposition occurs at elevated temperatures, and heating under confinement poses a risk of explosion. noaa.govsynquestlabs.com The primary hazardous products of thermal decomposition include toxic and corrosive gases such as hydrogen chloride, phosgene (B1210022), and benzyl chloride. noaa.govnoaa.govnih.gov Carbon oxides (carbon monoxide and carbon dioxide) are also generated during a fire. coleparmer.comsynquestlabs.com

Due to the hazardous nature of this compound and its decomposition products, stringent ventilation controls are necessary. nj.govsynquestlabs.com All work with this chemical should be conducted in a well-ventilated area, specifically within a chemical fume hood. sigmaaldrich.comchemos.de The use of local exhaust ventilation at the point of chemical release is recommended to minimize airborne concentrations. nj.gov General room ventilation should be sufficient to maintain negative pressure relative to less hazardous areas and ensure a minimum of six air changes per hour. It is crucial that fume hoods are not the sole means of room exhaust.

Appropriate personal protective equipment (PPE) is mandatory to prevent contact with this compound. synquestlabs.com The following PPE is recommended:

Eye/Face Protection: Chemical safety goggles that are impact and splash-resistant should be worn. nj.gov For added protection against corrosive splashes, a face shield should be used in conjunction with goggles. nj.govsynquestlabs.com

Hand Protection: Acid-resistant protective gloves must be worn. nj.govchemos.de Gloves should be inspected for integrity before each use, and proper removal techniques must be followed to avoid skin contact. sigmaaldrich.com

Skin Protection: Wear suitable protective clothing to prevent skin exposure. coleparmer.comsynquestlabs.com In case of potential skin exposure, emergency shower facilities should be readily available. nj.gov

Respiratory Protection: If ventilation is inadequate or there is a potential for overexposure, a NIOSH-approved respirator is required. nj.govsynquestlabs.com For high concentrations, a supplied-air respirator with a full facepiece operated in a positive-pressure mode, or a self-contained breathing apparatus (SCBA), should be used. noaa.govnj.gov

ProtocolRequirement
Ventilation Work must be performed in a chemical fume hood or with local exhaust ventilation. nj.govsigmaaldrich.com Ensure good general ventilation of the work station. synquestlabs.com
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. nj.govsynquestlabs.com Keep containers tightly closed and store under an inert gas like nitrogen. nj.govsynquestlabs.com Recommended storage temperature is between 2°C and 8°C. chemicalbook.comsynquestlabs.com
Handling Avoid contact with skin and eyes. synquestlabs.com Do not breathe vapors. synquestlabs.com Use spark-proof tools and explosion-proof equipment. coleparmer.com Wash hands thoroughly after handling. chemos.de
Personal Protective Equipment Wear acid-resistant gloves, chemical safety goggles, a face shield, and protective clothing. nj.govsynquestlabs.com Use appropriate respiratory protection when necessary. nj.govsynquestlabs.com

Safe Handling and Storage Protocols

Storage Conditions (Temperature, Dryness, Inert Atmosphere)

The safe and effective storage of this compound is critical due to its reactivity and sensitivity to environmental factors. Research and safety protocols mandate specific conditions to maintain its stability and prevent hazardous reactions. This compound is moisture-sensitive and can decompose in the presence of water or humid air to form benzyl alcohol, hydrogen chloride (HCl), and carbon dioxide. chemicalbook.com This decomposition can lead to pressure buildup in sealed containers. fishersci.com Furthermore, it is heat-sensitive and can decompose, particularly at temperatures above 50°C, potentially releasing toxic fumes like phosgene. chemicalbook.comfishersci.com

Proper storage involves a multi-faceted approach addressing temperature, moisture, and atmospheric conditions. The compound must be stored in a cool, dry, and well-ventilated area. synquestlabs.comnj.gov To prevent contact with atmospheric moisture, containers should be tightly closed. chemicalbook.comsynquestlabs.com For enhanced stability, storage under an inert atmosphere, such as nitrogen, is frequently recommended to prevent decomposition and maintain the quality of the chemical. fishersci.comnj.gov

Temperature recommendations for storage vary slightly between suppliers and depend on the purity or formulation of the compound, but consistently emphasize refrigeration. Common storage temperatures range from 2°C to 8°C, often requiring the use of an explosion-proof refrigerator. synquestlabs.comcoleparmer.com Some sources recommend even lower temperatures, such as at or below –15°C, for long-term stability, specifying that storage above 0°C is not recommended. chemicalbook.com It is also crucial to store this compound away from incompatible materials such as water, acids, bases, alcohols, amines, and strong oxidizing agents. fishersci.comsynquestlabs.com

Summary of this compound Storage Conditions

ParameterConditionRationaleSource(s)
TemperatureRecommended at 2-8°C; some sources advise at or below -15°C.Prevents thermal decomposition, which can release toxic gases like phosgene. chemicalbook.comsynquestlabs.comcoleparmer.com
DrynessStore in a dry location with tightly sealed containers.The compound is moisture-sensitive and reacts with water, leading to degradation and pressure buildup. chemicalbook.comsynquestlabs.comnj.gov
AtmosphereStore under an inert gas, such as nitrogen.Protects the compound from reacting with atmospheric moisture and oxygen, ensuring stability. fishersci.comsynquestlabs.comnj.gov
Incompatible MaterialsKeep away from water, acids, bases, alcohols, amines, strong oxidizing agents, and some metals (especially iron).Prevents vigorous or explosive reactions and catalytic decomposition. chemicalbook.comfishersci.comsynquestlabs.com

Waste Management and Environmental Protection

Proper waste management and environmental protection are paramount when handling this compound due to its hazardous nature and toxicity to aquatic life. chemos.de

In the event of a spill, immediate action should be taken to contain the material and prevent exposure. nj.gov Personnel should evacuate the area unless they are equipped with appropriate personal protective equipment, including respiratory protection. nj.gov All ignition sources must be eliminated. nj.gov

For cleanup, spills should be absorbed with an inert, non-combustible material such as dry sand, earth, or vermiculite. nj.gov The use of water for cleanup is explicitly contraindicated as this compound reacts with it. nj.gov The absorbed material should then be collected into a suitable, sealed container for disposal. nj.gov The affected area must be ventilated after the cleanup is complete. nj.gov

Waste this compound and contaminated materials are considered hazardous waste and must be disposed of accordingly. nj.gov The primary recommended method of disposal is through an authorized incinerator equipped with an afterburner and scrubber to handle the toxic and corrosive gases produced. synquestlabs.com Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to federal, state, and local regulations for complete and accurate classification and disposal. coleparmer.com Uncleaned containers should be treated as the product itself.

Preventing environmental contamination is a critical aspect of managing this compound. The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. coleparmer.comchemos.de Therefore, it is imperative to prevent the chemical from entering drains, sewers, surface water, or ground water. chemos.de

During handling and storage, secondary containment measures should be in place. In case of a spill, drains should be covered to prevent entry. If the product does enter public waters or sewers, authorities must be notified immediately. synquestlabs.com Firefighting water that has come into contact with this compound should be collected separately and prevented from contaminating the environment. chemos.de Using appropriate containers designed to prevent environmental contamination is a key preventive measure. chemos.de

Traditional synthesis of this compound often involves the use of highly toxic and hazardous reagents, most notably phosgene, which is reacted with benzyl alcohol. nj.govorgsyn.org This process raises significant safety and environmental concerns, prompting research into greener alternatives.

Modern synthetic chemistry aims to develop more eco-friendly routes that align with the principles of green chemistry, such as using less hazardous substances and reducing waste. One alternative synthesis route involves the carbonylation of benzyl alcohol with carbon monoxide and sulfur (or carbonyl sulfide) in the presence of a catalyst, followed by chlorination with sulfuryl chloride. chemicalbook.com While this method still uses hazardous materials, it avoids the extreme toxicity of phosgene.

Waste reduction initiatives in reactions using this compound, such as in peptide synthesis for which it is a key reagent, focus on optimizing reaction conditions to maximize yield and minimize the use of excess reagents. orgsyn.org The development of solvent-based recycling and purification processes for waste streams containing plastics and other complex materials is a broader area of research that could, in principle, be applied to chemical waste. researchgate.net The goal is to recover valuable materials and reduce the volume of hazardous waste sent for disposal, contributing to a more sustainable circular economy. researchgate.net Companies in the chemical sector are increasingly committed to environmental protection, offering ranges of products for green chemistry and aiming to be environmentally friendly in their operations. spectrochem.in

Regulatory Aspects in Chemical Research and Development

The use of this compound in research and industrial settings is governed by stringent safety and environmental regulations due to its hazardous properties.

Compliance with a range of national and international regulations is mandatory for handling, transporting, and disposing of this compound. In the United States, several federal agencies have established guidelines. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) requires employers to inform and train employees on the hazards of chemicals like this compound. fishersci.com

The Environmental Protection Agency (EPA) regulates this compound under various statutes. It is listed as a hazardous substance under the Clean Water Act. coleparmer.com Furthermore, if a solution contains other regulated chemicals, such as toluene (B28343), those components may be listed as hazardous air pollutants (HAPs) under the Clean Air Act. coleparmer.com Disposal of this compound waste must comply with the Resource Conservation and Recovery Act (RCRA). coleparmer.com Reporting may be required under the Superfund Amendments and Reauthorization Act (SARA) Title III.

Transportation of this compound is regulated by the Department of Transportation (DOT), which classifies it as a Class 8 (Corrosive) hazardous material with the UN number 1739. International regulations, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in the European Union, also apply, requiring detailed safety assessments and documentation for chemical substances. chemos.de

Impact of Regulatory Changes on Research Practices

The landscape of chemical research, particularly concerning hazardous compounds like this compound, has been significantly reshaped by evolving regulatory frameworks. These regulations, enacted by national and international bodies, have fundamentally altered laboratory practices to enhance safety, ensure environmental protection, and prevent the misuse of chemicals. The primary impacts are observed in mandated safety protocols, stringent documentation and reporting, and a strategic shift in synthetic chemistry to embrace greener alternatives.

Key regulations influencing the handling and use of this compound in research include the Occupational Safety and Health Administration (OSHA) standards in the United States, the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, and international agreements like the Chemical Weapons Convention (CWC). nj.govwww.gov.uknih.gov

OSHA and Mandated Laboratory Safety Protocols: OSHA's Hazard Communication Standard (HCS) (29 CFR 1910.1200) and its standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), or the "Laboratory Standard," have institutionalized safety within research settings. nj.govosha.gov Before the widespread implementation of such standards, safety practices could be inconsistent. Today, research institutions are legally required to have a written Chemical Hygiene Plan (CHP). osha.gov

For a reactive and corrosive substance like this compound, this has led to concrete changes in daily research activities:

Mandatory Training and Information Access : Researchers must be trained on the specific hazards of this compound, including its reactivity with water to form hydrogen chloride gas and its potential to produce phosgene in a fire. nj.gov They must have unrestricted access to its Safety Data Sheet (SDS). osha.govfishersci.com

Engineering Controls and PPE : The use of a chemical fume hood is now standard practice when handling this compound to mitigate exposure to its pungent and irritating vapors. nj.govfishersci.com Regulations mandate that employers determine and provide appropriate personal protective equipment (PPE), such as acid-resistant gloves, chemical splash goggles, and lab coats. nj.govosha.gov

Emergency Preparedness : The presence of readily accessible eyewash stations and safety showers is a direct consequence of regulations governing the use of corrosive chemicals. nj.govacs.org

The Chemical Weapons Convention (CWC) and Heightened Security: The CWC is an arms control treaty that bans the development, production, and use of chemical weapons. www.gov.uk While this compound is not explicitly listed on a CWC schedule, its precursor, phosgene, is a Schedule 3 chemical, and this compound itself was used as a lachrymatory agent in warfare. www.gov.ukcwc.govwikipedia.org The CWC framework imposes strict declaration, verification, and reporting requirements on scheduled chemicals, which has a cascading effect on related hazardous compounds. www.gov.ukfederalregister.gov This has shifted research practices from a pure safety focus to include a security dimension, compelling institutions to implement:

Strict Inventory and Access Control : Laboratories now maintain meticulous records of acquisition, use, and disposal of hazardous chemicals like this compound to prevent diversion.

Enhanced Scrutiny : The CWC has fostered a "know your customer" culture among chemical suppliers, which can affect the procurement process for research laboratories. sigmaaldrich.com

REACH and the Push Towards Greener Chemistry: The EU's REACH regulation places the responsibility on industry to demonstrate the safety of chemicals. nih.govresearchgate.net This has had a profound impact on research, as it creates a powerful incentive to find alternatives for substances identified as being of very high concern (SVHC). murraystate.edu The European Chemicals Agency (ECHA) has proposed restrictions on this compound due to its health risks. marketresearchfuture.com This regulatory pressure directly influences research direction in several ways:

Substitution-Driven Research : It actively promotes research into developing and validating alternative protecting groups for amines that are less hazardous and more environmentally benign than the benzyloxycarbonyl (Cbz) group derived from this compound. marketresearchfuture.comnumberanalytics.comnumberanalytics.com

Process Optimization : It encourages the design of synthetic pathways that avoid such hazardous reagents altogether, aligning with the principles of green chemistry. organic-chemistry.org This has led to an increased focus on developing "protecting group-free" syntheses or using enzymatic and flow-chemistry processes that can handle hazardous reagents more safely on a micro-scale. organic-chemistry.orgacs.org

The following table summarizes the impact of these key regulatory frameworks on research practices involving this compound.

Table 1: Impact of Major Regulations on this compound Research Practices

RegulationKey ProvisionsImpact on Research Practice
OSHA Hazard Communication & Laboratory Standards Requires Chemical Hygiene Plans (CHP), Safety Data Sheets (SDS), worker training, and provision of PPE. osha.govFormalized risk assessments before experimentation; mandatory use of engineering controls (fume hoods) and specific PPE (gloves, goggles); documented training on handling and emergency procedures. nj.govosha.govfishersci.com
Chemical Weapons Convention (CWC) Prohibits chemical weapons; requires declaration and verification for scheduled chemicals (e.g., phosgene). www.gov.ukcwc.govIncreased security measures, including stricter inventory control and access restrictions for hazardous chemicals; greater scrutiny in procurement processes. federalregister.gov
EU REACH Regulation Shifts burden of proof for chemical safety to industry; restricts substances of very high concern (SVHC). nih.govresearchgate.netDrives research towards finding less hazardous alternatives to this compound; promotes the development of greener synthetic routes and protecting group strategies to avoid regulated substances. murraystate.edumarketresearchfuture.com
Department of Transportation (DOT) Regulations Governs the transport of hazardous materials, assigning packing groups and requiring specific labeling. nj.govResearchers must adhere to strict packaging, labeling, and documentation protocols when shipping samples of or containing this compound to collaborators or other facilities.

Q & A

Basic: What are the standard laboratory procedures for synthesizing benzyl chloroformate, and what factors influence its purity?

Answer: this compound is typically synthesized via the reaction of benzyl alcohol with phosgene (COCl₂) in anhydrous toluene under controlled conditions. Key steps include:

  • Reagent Ratios : Use excess phosgene (2.5–3 equivalents) to minimize carbonate byproduct formation .
  • Temperature Control : Maintain temperatures below 60°C during phosgene addition to prevent decomposition .
  • Purification : Post-reaction, remove residual phosgene and HCl by vacuum distillation. The crude product is often purified via fractional distillation under reduced pressure (e.g., 0.027 bar yields a boiling point of 103°C) .
  • Purity Factors : Impurities like benzyl alcohol, toluene, or HCl can arise from incomplete reactions or moisture ingress. Use anhydrous solvents and inert atmospheres (N₂) to mitigate hydrolysis .

Basic: How should this compound be handled and stored to prevent decomposition?

Answer:

  • Storage : Store in airtight, Teflon- or glass-lined containers under nitrogen at temperatures below –15°C to inhibit hydrolysis .
  • Handling Precautions :
    • Use acid-resistant gloves (e.g., nitrile), splash-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation .
    • Work in moisture-free environments; even trace water accelerates decomposition into HCl and benzyl alcohol .
    • Equip labs with emergency showers and eye-wash stations .

Intermediate: What are the recommended methods for introducing and removing the Cbz group using this compound in peptide synthesis?

Answer:

  • Protection (Cbz Introduction) :
    • React this compound with amines (e.g., amino acids) in dichloromethane (DCM) or THF at 0–25°C, using a base (e.g., triethylamine) to neutralize HCl .
    • Monitor reaction progress via UPLC or TLC to confirm complete protection .
  • Deprotection :
    • Use catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HBr in acetic acid) to cleave the Cbz group without damaging the peptide backbone .

Advanced: How do solvolysis mechanisms of this compound vary under different solvent conditions, and what analytical techniques are used to study these reactions?

Answer:

  • Mechanistic Pathways : In protic solvents (e.g., MeOH, H₂O), solvolysis proceeds via an addition-elimination mechanism, where nucleophilic attack by the solvent precedes rate-determining C–O bond cleavage. In aprotic solvents, ionization dominates .
  • Analytical Methods :
    • Kinetic Studies : Measure rate constants using conductometry or UV-Vis spectroscopy. For example, solvolysis in 80% ethanol shows a rate constant of k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} at 25°C .
    • Product Analysis : Use 1H NMR^1\text{H NMR} to identify intermediates (e.g., benzyl alcohol) and GC-MS to quantify byproducts .

Advanced: What strategies can be employed to minimize the formation of byproducts such as benzyl alcohol during the synthesis of Cbz-protected amines?

Answer:

  • Reagent Drying : Pre-dry solvents (DCM, THF) over molecular sieves to eliminate moisture-induced hydrolysis .
  • Stoichiometry Optimization : Use 1.1 equivalents of this compound to avoid excess reagent decomposition .
  • In Situ Quenching : Add scavengers like Na₂SO₄ to absorb HCl, reducing acid-catalyzed side reactions .
  • Low-Temperature Reactions : Perform reactions at 0°C to slow competing hydrolysis pathways .

Methodological: What spectroscopic and chromatographic methods are most effective in characterizing this compound and its derivatives?

Answer:

  • Spectroscopy :
    • 1H NMR^1\text{H NMR} (DMSO-d₆): Peaks at δ 7.28–7.37 (aromatic protons), δ 5.09–5.13 (CH₂ of Cbz group) confirm successful protection .
    • IR : C=O stretch at 1740–1760 cm⁻¹ and C–O–C stretch at 1250–1280 cm⁻¹ .
  • Chromatography :
    • UPLC : Monitor reaction progress using C18 columns (e.g., retention time ~3.5 min for Cbz-protected amines) .
    • Silica Gel Chromatography : Purify products using hexane:ethyl acetate (3:1) gradients .

Advanced: How can reaction parameters be optimized when using this compound in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles?

Answer:

  • Substrate Activation : Pre-activate carboxylic acids with this compound in DCM to form mixed anhydrides, enhancing reactivity toward amidoximes .
  • Temperature Control : Conduct cyclization steps at 60–80°C to favor 1,2,4-oxadiazole formation over alternative products .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction times .

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